molecular formula C19H21N3O7S2 B11476375 Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate

Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate

Cat. No.: B11476375
M. Wt: 467.5 g/mol
InChI Key: IWOOHLWVYQRXKI-UHFFFAOYSA-N
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Description

Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate is a complex organic compound with a unique structure that includes a benzothiazole moiety, a sulfonamide group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the Sulfonamide Group: The benzothiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Carbamate Ester: Finally, the carbamate ester is formed by reacting the intermediate with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, while the sulfonamide group may enhance binding affinity. The carbamate ester can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-{4,5-dimethoxy-2-[(2-methyl-3-furoyl)amino]phenyl}ethyl)carbamate: Similar structure but with a furoyl group instead of the benzothiazole moiety.

    Methyl N-(4-chloro-2-oxo-2,3-dihydro-1,3-dibenzothiazol-6-yl)carbamate: Contains a dibenzothiazole ring system.

Uniqueness

Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate is unique due to the combination of its benzothiazole moiety, sulfonamide group, and carbamate ester. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O7S2

Molecular Weight

467.5 g/mol

IUPAC Name

methyl N-[2-[4,5-dimethoxy-2-[(2-oxo-3H-1,3-benzothiazol-5-yl)sulfonylamino]phenyl]ethyl]carbamate

InChI

InChI=1S/C19H21N3O7S2/c1-27-15-8-11(6-7-20-18(23)29-3)13(10-16(15)28-2)22-31(25,26)12-4-5-17-14(9-12)21-19(24)30-17/h4-5,8-10,22H,6-7H2,1-3H3,(H,20,23)(H,21,24)

InChI Key

IWOOHLWVYQRXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)OC)NS(=O)(=O)C2=CC3=C(C=C2)SC(=O)N3)OC

Origin of Product

United States

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